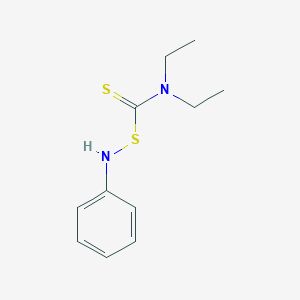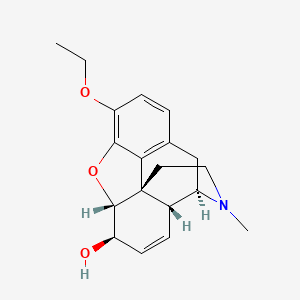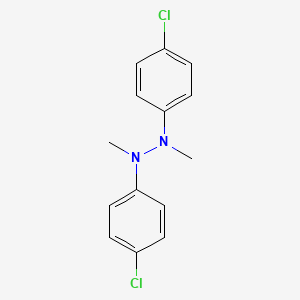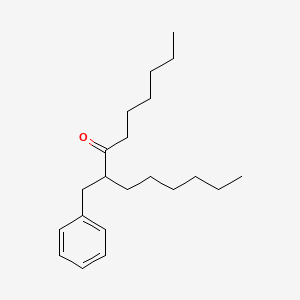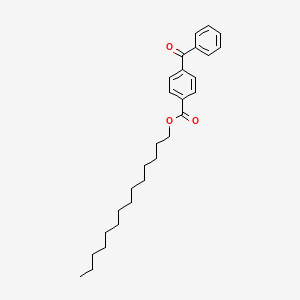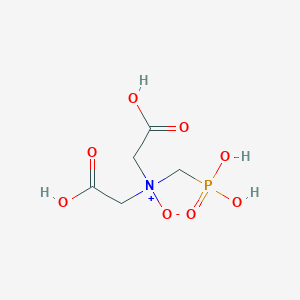
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of carboxymethyl, phosphonomethyl, and N-oxide functional groups attached to the glycine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide typically involves multi-step organic reactions. One common method includes the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions to introduce the carboxymethyl and phosphonomethyl groups. The N-oxide functionality can be introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can participate in redox reactions.
Reduction: The compound can be reduced to remove the N-oxide functionality.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield the parent glycine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme inhibition or activation.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the formulation of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of carboxymethyl, phosphonomethyl, and N-oxide groups allows it to participate in various biochemical pathways, potentially leading to inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-: Lacks the N-oxide functionality.
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-methyl: Contains a methyl group instead of the N-oxide.
Uniqueness
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
53792-63-5 |
|---|---|
Fórmula molecular |
C5H10NO8P |
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
N-(carboxymethyl)-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C5H10NO8P/c7-4(8)1-6(11,2-5(9)10)3-15(12,13)14/h1-3H2,(H,7,8)(H,9,10)(H2,12,13,14) |
Clave InChI |
BCRPCQAGHRADNX-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


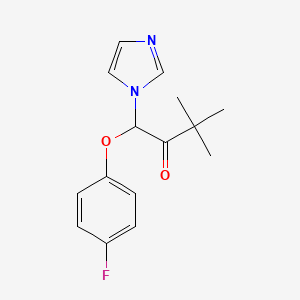
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

